Cas no 1341510-38-0 (2-Propynoic acid, 3-(4-bromo-2-fluorophenyl)-, methyl ester)

2-Propynoic acid, 3-(4-bromo-2-fluorophenyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Propynoic acid, 3-(4-bromo-2-fluorophenyl)-, methyl ester
- EN300-743544
- methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate
- AKOS013859663
- 1341510-38-0
- methyl3-(4-bromo-2-fluorophenyl)prop-2-ynoate
-
- インチ: 1S/C10H6BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3
- InChIKey: ATUQUWVQVIIVLT-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C#CC1=CC=C(Br)C=C1F
計算された属性
- 精确分子量: 255.95352g/mol
- 同位素质量: 255.95352g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1.60±0.1 g/cm3(Predicted)
- Boiling Point: 293.2±30.0 °C(Predicted)
2-Propynoic acid, 3-(4-bromo-2-fluorophenyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743544-2.5g |
methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate |
1341510-38-0 | 95% | 2.5g |
$1089.0 | 2024-05-23 | |
Enamine | EN300-743544-0.1g |
methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate |
1341510-38-0 | 95% | 0.1g |
$490.0 | 2024-05-23 | |
Enamine | EN300-743544-10.0g |
methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate |
1341510-38-0 | 95% | 10.0g |
$2393.0 | 2024-05-23 | |
Enamine | EN300-743544-1.0g |
methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate |
1341510-38-0 | 95% | 1.0g |
$557.0 | 2024-05-23 | |
Enamine | EN300-743544-0.05g |
methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate |
1341510-38-0 | 95% | 0.05g |
$468.0 | 2024-05-23 | |
Enamine | EN300-743544-0.5g |
methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate |
1341510-38-0 | 95% | 0.5g |
$535.0 | 2024-05-23 | |
Enamine | EN300-743544-0.25g |
methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate |
1341510-38-0 | 95% | 0.25g |
$513.0 | 2024-05-23 | |
Enamine | EN300-743544-5.0g |
methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate |
1341510-38-0 | 95% | 5.0g |
$1614.0 | 2024-05-23 |
2-Propynoic acid, 3-(4-bromo-2-fluorophenyl)-, methyl ester 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
2-Propynoic acid, 3-(4-bromo-2-fluorophenyl)-, methyl esterに関する追加情報
Comprehensive Overview of 2-Propynoic acid, 3-(4-bromo-2-fluorophenyl)-, methyl ester (CAS No. 1341510-38-0)
The chemical compound 2-Propynoic acid, 3-(4-bromo-2-fluorophenyl)-, methyl ester (CAS No. 1341510-38-0) is a specialized organic ester with significant applications in pharmaceutical and material science research. Its unique structure, featuring a propyne backbone and a bromo-fluorophenyl substituent, makes it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential role in developing novel bioactive molecules and advanced materials.
One of the key reasons for the growing attention toward 2-Propynoic acid, 3-(4-bromo-2-fluorophenyl)-, methyl ester is its versatility in click chemistry reactions. The presence of the alkyne group allows for efficient coupling with azides, enabling the synthesis of complex molecular architectures. This property aligns with current trends in drug discovery and bioconjugation, where researchers seek efficient and selective reactions to streamline the development of new therapeutics.
In addition to its synthetic utility, CAS No. 1341510-38-0 has garnered interest due to its potential role in fluorinated compounds research. Fluorine-containing molecules are widely studied for their enhanced stability, bioavailability, and binding affinity in medicinal chemistry. The incorporation of both bromo and fluoro substituents in this compound opens doors to exploring structure-activity relationships (SAR) in drug design, a topic frequently searched by chemists and pharmacologists.
From an industrial perspective, 2-Propynoic acid, 3-(4-bromo-2-fluorophenyl)-, methyl ester is also relevant to the development of functional materials. Its aromatic and alkyne functionalities make it a candidate for designing polymers with tailored properties, such as improved thermal stability or optical characteristics. This aligns with the increasing demand for high-performance materials in electronics, coatings, and other advanced applications.
Environmental and safety considerations are also critical when discussing CAS No. 1341510-38-0. While the compound is not classified as hazardous under standard regulations, proper handling and storage are essential to ensure safe usage in laboratories. Researchers often search for safe handling protocols and stability data for such compounds, emphasizing the need for comprehensive technical documentation.
Another area of interest is the scalability of synthesizing 2-Propynoic acid, 3-(4-bromo-2-fluorophenyl)-, methyl ester. As the demand for customized chemical building blocks grows, optimizing its production process becomes a priority. Discussions around green chemistry and sustainable synthesis often include such compounds, reflecting the broader shift toward environmentally friendly practices in the chemical industry.
In summary, 2-Propynoic acid, 3-(4-bromo-2-fluorophenyl)-, methyl ester (CAS No. 1341510-38-0) is a multifaceted compound with applications spanning pharmaceutical research, material science, and synthetic methodology. Its unique structural features and reactivity profile make it a subject of ongoing investigation, particularly in fields prioritizing innovation and efficiency. By addressing common queries and aligning with contemporary research trends, this overview aims to provide a valuable resource for professionals and enthusiasts alike.
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